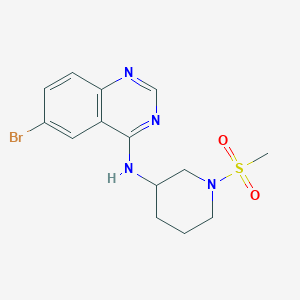![molecular formula C16H17ClN4O2 B7634874 (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone, also known as MP-10, is a novel synthetic compound with potential therapeutic applications in various medical fields. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The exact mechanism of action of (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has been found to act as a partial agonist at the dopamine D2 receptor, which may contribute to its antipsychotic and antidepressant effects. It has also been found to modulate the activity of the NMDA receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has also been found to reduce the levels of glutamate in the brain, which may contribute to its analgesic effects. Additionally, (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has been found to reduce the expression of various pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for various neurotransmitter systems. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone also has some limitations for lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential therapeutic applications in various medical fields, including psychiatry, neurology, and pain management. Another potential direction is to explore its mechanism of action in more detail, including its interactions with various neurotransmitter systems and signaling pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone, as well as exploring its potential as a lead compound for the development of new drug candidates.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone involves a multistep process that starts with the reaction of 4-chloroaniline with 2-methylpyrazole-3-carboxylic acid to form 4-(2-methylpyrazole-3-carbonyl)aniline. This intermediate is then reacted with piperazine in the presence of a coupling agent to yield (4-chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone. The final product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and MS.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-14(6-7-18-19)16(23)21-10-8-20(9-11-21)15(22)12-2-4-13(17)5-3-12/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOAJIYQTUFZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)